molecular formula C8H18N4O2 B1330724 Octanedihydrazide CAS No. 20247-84-1

Octanedihydrazide

Cat. No.: B1330724
CAS No.: 20247-84-1
M. Wt: 202.25 g/mol
InChI Key: HATIEXJZXOLRAO-UHFFFAOYSA-N
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Description

Octanedihydrazide, with the chemical formula C8H18N4O2, is an organic compound that belongs to the class of dihydrazides It is characterized by the presence of two hydrazide groups attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Octanedihydrazide can be synthesized through several methods. One common approach involves the reaction of octanedioic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

C8H14O4+2N2H4C8H18N4O2+2H2O\text{C8H14O4} + 2\text{N2H4} \rightarrow \text{C8H18N4O2} + 2\text{H2O} C8H14O4+2N2H4→C8H18N4O2+2H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Octanedihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octanedihydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octanedihydrazide involves its interaction with molecular targets through its hydrazide groups. These groups can form covalent bonds with various substrates, leading to the formation of stable complexes. The compound can also act as a reducing agent, donating electrons to other molecules and thereby altering their chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanedihydrazide is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its intermediate chain length provides a balance between solubility and reactivity, making it suitable for a variety of applications .

Properties

IUPAC Name

octanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c9-11-7(13)5-3-1-2-4-6-8(14)12-10/h1-6,9-10H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATIEXJZXOLRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)NN)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344658
Record name Octanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20247-84-1
Record name Octanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that longer dihydrazide derivatives like Suberic dihydrazide show a greater ability to produce "wash-resistant" inhibition of opioid binding compared to shorter derivatives. What is the significance of this "wash-resistant" inhibition in the context of drug development?

A1: The term "wash-resistant" inhibition, as used in the study [], refers to the ability of a compound to remain bound to the opioid receptor even after repeated washing steps in laboratory settings. This prolonged binding suggests a potential for longer-lasting effects in vivo. In the context of drug development, this is significant because it could translate to:

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